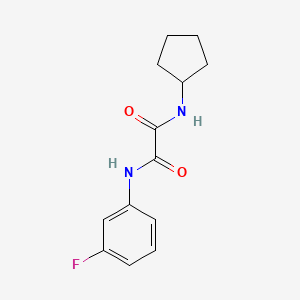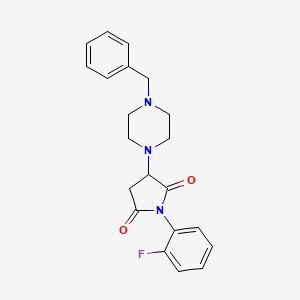![molecular formula C13H19Cl2NO B5064553 N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5064553.png)
N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine, also known as sibutramine, is a weight loss drug that was previously used to treat obesity. However, due to its potential side effects, it has been withdrawn from the market in many countries. Despite this, sibutramine continues to be an important molecule in scientific research due to its unique properties.
Mécanisme D'action
Sibutramine works by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in appetite suppression and increased energy expenditure. Sibutramine has also been shown to have an effect on the hypothalamus, which regulates appetite and satiety.
Biochemical and Physiological Effects:
Sibutramine has been shown to have significant effects on body weight and metabolism. In clinical trials, N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine has been found to result in significant weight loss compared to placebo. Sibutramine has also been shown to improve insulin sensitivity and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Sibutramine has several advantages for lab experiments, including its unique mechanism of action and potential therapeutic applications. However, it also has several limitations, including its potential side effects and the fact that it has been withdrawn from the market in many countries.
Orientations Futures
There are several potential future directions for the study of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine. One area of research could be the development of new N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine analogs with improved therapeutic properties and reduced side effects. Another area of research could be the investigation of the effects of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine on other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further research on the mechanism of action of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine, which could lead to the development of new drugs with similar properties.
In conclusion, N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine is a unique molecule with potential therapeutic applications in various diseases. Despite its withdrawal from the market in many countries, it continues to be an important molecule in scientific research. Further research is needed to fully understand the mechanism of action of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine involves the reaction of 2,6-dichlorophenol with propylene oxide to form 3-(2,6-dichlorophenoxy)propanol. This intermediate is then reacted with butylamine to form N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine. The reaction can be carried out using various methods, including refluxing in a solvent or using a microwave-assisted method. The purity of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
Sibutramine has been extensively studied in scientific research due to its unique properties. It has been found to have potential therapeutic effects in various diseases, including depression, Alzheimer's disease, and Parkinson's disease. Sibutramine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[3-(2,6-dichlorophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO/c1-2-3-8-16-9-5-10-17-13-11(14)6-4-7-12(13)15/h4,6-7,16H,2-3,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLZWDHPBJJDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,6-dichlorophenoxy)propyl]butan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5064472.png)
![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5064510.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5064517.png)
![2-(3-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5064522.png)
![N-cyclohexyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5064525.png)
![2-[1-methyl-3-oxo-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propyl]hydrazinecarboxamide](/img/structure/B5064532.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5064534.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B5064535.png)
![4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5064543.png)

![3-(anilinosulfonyl)-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzamide](/img/structure/B5064550.png)
